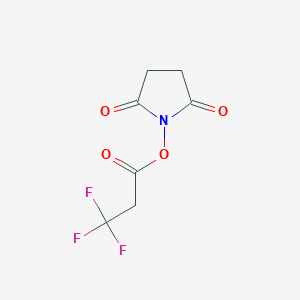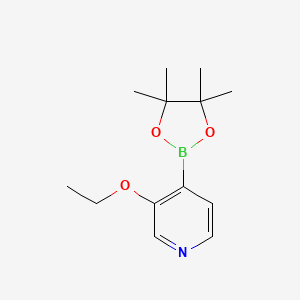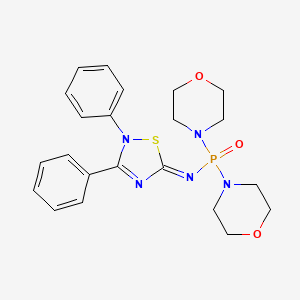
3-(cyclohexanesulfonyl)-1-(4-methoxybenzoyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclohexanesulfonyl)-1-(4-methoxybenzoyl)azetidine is a synthetic organic compound characterized by the presence of a cyclohexanesulfonyl group, a 4-methoxybenzoyl group, and an azetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclohexanesulfonyl)-1-(4-methoxybenzoyl)azetidine typically involves multiple steps:
-
Formation of the Azetidine Ring: : The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the reaction of an amino alcohol with a suitable electrophile under basic conditions to form the azetidine ring.
-
Introduction of the Cyclohexanesulfonyl Group: : The cyclohexanesulfonyl group can be introduced via sulfonylation reactions. This involves reacting the azetidine intermediate with cyclohexanesulfonyl chloride in the presence of a base such as triethylamine.
-
Attachment of the 4-Methoxybenzoyl Group: : The final step involves the acylation of the azetidine intermediate with 4-methoxybenzoyl chloride. This reaction is typically carried out in the presence of a base like pyridine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
-
Reduction: : Reduction reactions can target the carbonyl group in the 4-methoxybenzoyl moiety, potentially converting it to an alcohol.
-
Substitution: : The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Products may include 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: The major product could be 4-methoxybenzyl alcohol.
Substitution: Depending on the nucleophile, products could include sulfonamide or sulfonate derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(cyclohexanesulfonyl)-1-(4-methoxybenzoyl)azetidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its distinct functional groups. It may serve as a probe in biochemical assays to investigate the activity of various enzymes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications in material science.
Mecanismo De Acción
The mechanism of action of 3-(cyclohexanesulfonyl)-1-(4-methoxybenzoyl)azetidine involves its interaction with molecular targets such as enzymes or receptors. The cyclohexanesulfonyl group can form strong interactions with active sites, while the 4-methoxybenzoyl group can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(Cyclohexanesulfonyl)-1-benzoylazetidine: Similar structure but lacks the methoxy group, which can affect its reactivity and interactions.
3-(Cyclohexanesulfonyl)-1-(4-hydroxybenzoyl)azetidine: Contains a hydroxy group instead of a methoxy group, which can influence its solubility and hydrogen bonding capabilities.
3-(Cyclohexanesulfonyl)-1-(4-chlorobenzoyl)azetidine: The presence of a chlorine atom can significantly alter its electronic properties and reactivity.
Uniqueness
3-(Cyclohexanesulfonyl)-1-(4-methoxybenzoyl)azetidine is unique due to the presence of both the cyclohexanesulfonyl and 4-methoxybenzoyl groups. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
(3-cyclohexylsulfonylazetidin-1-yl)-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4S/c1-22-14-9-7-13(8-10-14)17(19)18-11-16(12-18)23(20,21)15-5-3-2-4-6-15/h7-10,15-16H,2-6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDKXCLTRQYIMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CC(C2)S(=O)(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(THIOPHEN-2-YL)-5-{1-[2-(TRIFLUOROMETHYL)BENZOYL]AZETIDIN-3-YL}-1,2,4-OXADIAZOLE](/img/structure/B2547699.png)

![1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-1,3-benzodiazole](/img/structure/B2547703.png)
![(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2547704.png)

![N-(4-chlorobenzyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2547707.png)
![N-(2-ethylhexyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/new.no-structure.jpg)
![3-(7-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B2547709.png)
![4-fluoro-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2547710.png)
![3-(4-ethylbenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2547711.png)
![Ethyl (1S,6R,7R)-3-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B2547715.png)
![1-(2-phenylethyl)-3-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea](/img/structure/B2547718.png)
![N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}adamantane-1-carboxamide](/img/structure/B2547719.png)
